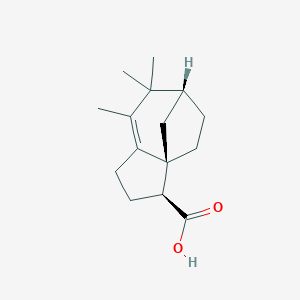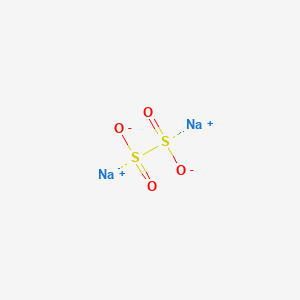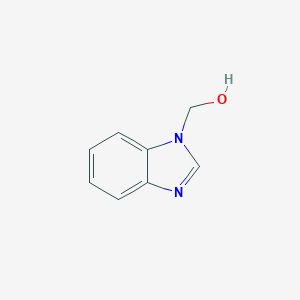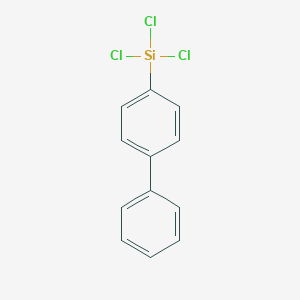
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole
Vue d'ensemble
Description
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole, also known as 5-Br-MPMI, is a synthetic indole derivative that has been studied for its potential applications in scientific research. It is a member of the indole family and is composed of a five-membered ring structure with a bromine atom attached to the 3-position. The compound has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Overview of Indole Synthesis
Indole derivatives have garnered significant attention in scientific research due to their wide range of biological activities and potential therapeutic applications. A comprehensive review of indole synthesis methods highlights the diversity of strategies employed to construct the indole nucleus, a core component of many bioactive compounds including (S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole. This classification system aids researchers in identifying historical and current methodologies for indole synthesis, supporting the development of novel compounds with enhanced efficacy and specificity for various biological targets (Taber & Tirunahari, 2011).
Pharmacological Potential of Indole Derivatives
The indole scaffold is a key feature in many pharmaceuticals due to its ability to mimic the structure of peptides and bind reversibly to enzymes. Indole-containing compounds have shown a broad spectrum of antiviral activities, underscoring their importance in drug discovery and development. This review outlines recent advancements in indole derivatives as antiviral agents, providing insight into their mechanisms of action and potential for therapeutic application (Zhang, Chen, & Yang, 2014).
Biological Activities of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidants, and anti-inflammatory effects. The versatility of the indole ring allows for the development of compounds with significant pharmacological potential. This mini-review provides a detailed overview of the medicinal applications of indole and indazole compounds, highlighting their potential as therapeutic agents across various disease states (Ali, Dar, Pradhan, & Farooqui, 2013).
Umpolung Strategies for Indole Functionalization
The review on C2-functionalization of indole via umpolung presents innovative approaches to modify the indole core, overcoming traditional challenges in indole chemistry. By inverting the polarity of indole, researchers can access novel derivatives with enhanced biological activity and specificity. This work is particularly relevant for the development of compounds like this compound, offering new avenues for therapeutic exploration (Deka, Deb, & Baruah, 2020).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine structure have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It’s known that the pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine structure have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 0968 g/mL at 25 °C . It has a boiling point of 67-69 °C/12 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with a pyrrolidine structure have been shown to possess several important biological activities .
Action Environment
It’s known that the compound should be stored in a well-ventilated place and kept cool . It’s also known to be combustible .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649546 | |
| Record name | 5-Bromo-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208464-41-9 | |
| Record name | 5-Bromo-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)
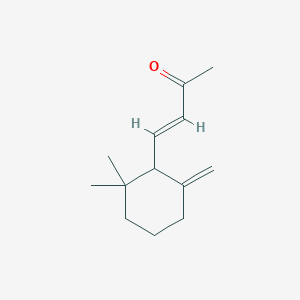
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
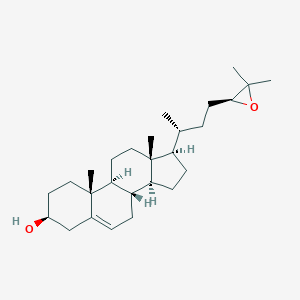


![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
